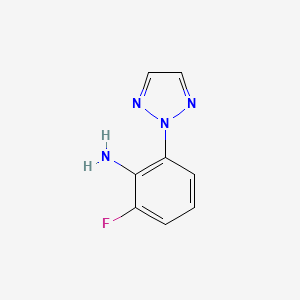

2-Fluoro-6-(2H-1,2,3-triazol-2-yl)aniline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H7FN4 |

|---|---|

Molecular Weight |

178.17 g/mol |

IUPAC Name |

2-fluoro-6-(triazol-2-yl)aniline |

InChI |

InChI=1S/C8H7FN4/c9-6-2-1-3-7(8(6)10)13-11-4-5-12-13/h1-5H,10H2 |

InChI Key |

VEFCKHNYXBOKAP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)F)N)N2N=CC=N2 |

Origin of Product |

United States |

Advanced Spectroscopic and Crystallographic Elucidation of 2 Fluoro 6 2h 1,2,3 Triazol 2 Yl Aniline

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) Integration

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a pivotal technique for the analysis of non-volatile and thermally labile compounds like 2-Fluoro-6-(2H-1,2,3-triazol-2-yl)aniline. The integration of liquid chromatography's separation power with the mass-resolving capability of mass spectrometry provides high sensitivity and selectivity for identification and quantification.

For the analysis of aromatic amines, reversed-phase chromatography is typically employed. A C18 column is a common choice, with a mobile phase consisting of an aqueous component (often with a formic acid modifier to improve peak shape and ionization efficiency) and an organic solvent like acetonitrile or methanol. d-nb.info A gradient elution program, starting with a higher aqueous percentage and gradually increasing the organic solvent concentration, would be effective for separating the analyte from impurities.

Electrospray ionization (ESI) in positive ion mode is the most probable method for generating ions of the target molecule, given the presence of the basic aniline (B41778) and triazole nitrogen atoms. The protonated molecule [M+H]⁺ would be the primary ion observed in the mass spectrum. Tandem mass spectrometry (MS/MS) analysis would be performed to further confirm the structure by inducing fragmentation of the parent ion. The fragmentation pattern would yield characteristic product ions, providing a structural fingerprint of the molecule. For instance, fragmentation could involve the triazole ring, leading to specific neutral losses. Recent developments in LC-MS/MS methods have enabled the sensitive analysis of a wide range of primary aromatic amines in various matrices. nih.gov

Table 1: Predicted LC-MS/MS Parameters and Fragments for this compound

| Parameter | Predicted Value/Condition | Justification |

| Molecular Formula | C₈H₇FN₄ | Based on chemical structure. |

| Molecular Weight | 178.17 g/mol | Calculated from the molecular formula. |

| Ionization Mode | ESI (+) | The presence of basic nitrogen atoms in the aniline and triazole moieties facilitates protonation. |

| Parent Ion (m/z) | 179.17 [M+H]⁺ | Protonated molecule. |

| Potential Fragments | 151 [M+H-N₂]⁺ | Loss of a neutral nitrogen molecule from the triazole ring is a common fragmentation pathway for triazoles. |

| 123 [M+H-N₂-HCN]⁺ | Subsequent loss of hydrogen cyanide. | |

| LC Column | C18 Reversed-Phase | Standard for separation of moderately polar organic molecules. |

| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid | Formic acid aids in protonation for ESI. d-nb.info |

Gas Chromatography-Mass Spectrometry (GC-MS) Considerations

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and thermally stable compounds. While effective for many aniline derivatives, the application of GC-MS to this compound requires careful consideration of its physicochemical properties. d-nb.info The primary amine group can cause peak tailing due to its interaction with active sites on the column and inlet liner. Furthermore, the compound's polarity and potential for thermal degradation at high temperatures used in the GC injector and oven must be evaluated.

To mitigate these issues, derivatization of the aniline's amino group is a common strategy. Acetylation or silylation can reduce the compound's polarity, block active sites, and improve its thermal stability and chromatographic behavior. However, if the compound is sufficiently volatile and stable, direct injection may be possible using a specialized column designed for analyzing amines.

In a typical GC-MS analysis, a non-polar or medium-polarity capillary column (e.g., DB-5ms) would be used. The oven temperature would be programmed to ramp from a low initial temperature to a higher final temperature to ensure adequate separation. mdpi.com Electron impact (EI) is the standard ionization technique, which would generate a characteristic mass spectrum with a molecular ion peak (if stable enough to be detected) and numerous fragment ions. The fragmentation pattern in EI is often more extensive than in ESI and can provide detailed structural information. mdpi.com The quantitative ion for aniline itself is m/z 93. mdpi.com

Table 2: Potential GC-MS Parameters for this compound Analysis

| Parameter | Potential Condition | Rationale |

| Injection Mode | Splitless | For trace-level analysis. mdpi.com |

| Injector Temperature | 250 - 280 °C | A balance to ensure volatilization without thermal degradation. mdpi.comphcogres.com |

| Column | DB-5ms or similar (30 m x 0.25 mm, 0.25 µm) | A versatile, low-polarity column suitable for a wide range of organic compounds. |

| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC. |

| Oven Program | Start at 70-100°C, ramp to 280-300°C | A typical temperature program to elute semi-volatile compounds. d-nb.infophcogres.com |

| Ionization Mode | Electron Impact (EI, 70 eV) | Standard for generating reproducible mass spectra and enabling library matching. phcogres.com |

| Mass Analyzer | Quadrupole | Common mass analyzer used in routine GC-MS. |

Single-Crystal X-ray Diffraction (XRD) for Definitive Molecular Structure

The process involves growing a high-quality single crystal of the compound, which can often be achieved by slow evaporation from a suitable solvent. nih.gov This crystal is then mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined with high precision.

Conformation and Bond Length/Angle Analysis

The molecular structure elucidated by XRD would reveal the relative orientations of the fluoroaniline and triazole rings. In similar structures containing linked phenyl and triazole rings, the two rings are often not coplanar. researchgate.netcore.ac.uk A dihedral angle between the mean planes of the two rings is expected, likely influenced by steric hindrance and electronic effects of the substituents. In related 4-(1,2,4-triazol-1-yl)aniline, the dihedral angle between the triazole and benzene (B151609) rings is 34.57 (7)°. nih.gov The triazole ring itself is expected to be essentially planar. researchgate.netcore.ac.uk

Bond lengths and angles within the molecule would be expected to fall within normal ranges for similar chemical environments. The C-F bond length, C-N bonds of the aniline group, and the various C-N and N-N bonds within the triazole ring would be of particular interest. Any significant deviations from standard values could indicate unusual electronic effects, such as electron delocalization or steric strain. For example, some N-C bonds in triazole rings can exhibit partial double bond character. core.ac.uk

Table 3: Expected Bond Lengths and Angles based on Similar Crystal Structures

| Bond/Angle | Expected Value | Reference Compound Type | Citation |

| Bond Lengths (Å) | |||

| C-F | ~1.35 - 1.37 | Fluoroaromatics | researchgate.net |

| C-NH₂ | ~1.38 - 1.41 | Aromatic Amines | nih.gov |

| N-N (triazole) | ~1.32 - 1.35 | Triazole derivatives | researchgate.netcore.ac.uk |

| C-N (triazole) | ~1.31 - 1.37 | Triazole derivatives | researchgate.netcore.ac.uk |

| C=C (aromatic) | ~1.37 - 1.40 | Phenyl rings | nih.gov |

| Bond Angles (°) | |||

| C-C-C (phenyl) | ~118 - 122 | Phenyl rings | nih.gov |

| C-N-N (triazole) | ~108 - 112 | Triazole rings | researchgate.netcore.ac.uk |

| N-N-N (triazole) | ~106 - 110 | Triazole rings | researchgate.netcore.ac.uk |

Intermolecular Interactions and Crystal Packing Motifs

The crystal packing is governed by a network of non-covalent intermolecular interactions, which dictate the stability and physical properties of the solid state. For this compound, several types of interactions are anticipated to play a crucial role.

Hydrogen bonding is expected to be a dominant feature, with the aniline -NH₂ group acting as a hydrogen bond donor and the nitrogen atoms of the triazole ring acting as acceptors. researchgate.net This could lead to the formation of chains or dimeric motifs within the crystal structure. In the crystal structures of many triazole derivatives, molecules are linked into sheets or other supramolecular architectures via intermolecular N-H···N hydrogen bonds. researchgate.netcore.ac.ukresearchgate.net

Table 4: Potential Intermolecular Interactions in the Crystal Structure

| Interaction Type | Donor | Acceptor | Typical Distance/Geometry | Potential Role in Packing | Citation |

| Hydrogen Bond | N-H (Aniline) | N (Triazole) | N···N distance: ~2.9 - 3.2 Å | Formation of chains, dimers, or sheets. researchgate.netcore.ac.uk | researchgate.net |

| Hydrogen Bond | C-H (Aromatic) | F | H···F distance: ~2.2 - 2.6 Å | Directional control of packing motifs. researchgate.net | |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Centroid-centroid distance: ~3.5 - 4.0 Å | Stabilization of layered structures. | researchgate.net |

| π-π Stacking | Triazole Ring | Triazole/Phenyl Ring | Centroid-centroid distance: ~3.5 - 4.0 Å | Contribution to overall lattice energy. | researchgate.net |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. These techniques are complementary and are based on the absorption of infrared radiation or the inelastic scattering of monochromatic light, respectively, which excite molecular vibrations.

The FT-IR and Raman spectra of this compound would display a series of characteristic bands corresponding to the stretching and bending vibrations of its constituent functional groups. The aniline moiety would be identified by the N-H stretching vibrations, typically appearing as one or two sharp bands in the 3300-3500 cm⁻¹ region. The C-N stretching of the aromatic amine would be found in the 1250-1350 cm⁻¹ range.

The presence of the fluoro-substituent would be confirmed by a strong C-F stretching band, usually observed in the 1100-1300 cm⁻¹ region. The triazole ring would exhibit several characteristic vibrations, including C=N and N=N stretching modes, which typically appear in the 1400-1650 cm⁻¹ region. Finally, the benzene ring would show characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ range. The substitution pattern on the benzene ring can also be inferred from the pattern of out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region. The analysis of vibrational spectra for fluorinated aromatic compounds can provide a detailed structural confirmation. researchgate.net

Table 5: Characteristic Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity (IR/Raman) |

| 3300 - 3500 | N-H Stretch | Aniline (-NH₂) | Medium-Strong / Medium |

| 3000 - 3100 | C-H Stretch | Aromatic Rings | Medium / Strong |

| 1600 - 1650 | N-H Scissoring | Aniline (-NH₂) | Medium-Strong / Weak |

| 1450 - 1600 | C=C Stretch | Aromatic Rings | Strong / Strong |

| 1400 - 1650 | C=N, N=N Stretch | Triazole Ring | Strong / Medium |

| 1250 - 1350 | C-N Stretch | Aromatic Amine | Strong / Medium |

| 1100 - 1300 | C-F Stretch | Fluoroaromatic | Very Strong / Weak |

| 700 - 900 | C-H Out-of-plane Bend | Substituted Benzene | Strong / Weak |

Theoretical and Computational Chemistry of 2 Fluoro 6 2h 1,2,3 Triazol 2 Yl Aniline

Investigation of Tautomeric Equilibria and Regioisomeric Stability of the 2H-1,2,3-Triazole Moieties

The 1,2,3-triazole ring can exist in different tautomeric and regioisomeric forms, which significantly influences its chemical and biological properties. nih.govresearchgate.net The specified compound, 2-Fluoro-6-(2H-1,2,3-triazol-2-yl)aniline, features the N2-substituted isomer of the 1,2,3-triazole ring.

For an unsubstituted 1,2,3-triazole ring, prototropic tautomerism allows for the existence of 1H-, 2H-, and 4H- (or N3-H) forms. nih.gov Computational studies have consistently shown that the 2H-1,2,3-triazole tautomer is the most stable form in the gas phase by approximately 3.5–4.5 kcal/mol. nih.gov This increased stability is often attributed to factors like lone-pair repulsion. rsc.org When a substituent is attached to one of the nitrogen atoms, this defines the regioisomer. The three possible N-substituted regioisomers are N1, N2, and N3. Theoretical calculations at the B3LYP/6-311++G(d,p) level have confirmed that the N2-substituted isomer is generally the most stable, followed by the N1 and then the N3 isomers. researchgate.net The synthesis of N2-substituted 1,2,3-triazoles can be challenging, as direct alkylation often yields a mixture of isomers, making regioselective synthetic methods highly valuable. researchgate.net

Table 2: Illustrative Relative Energies of 1,2,3-Triazole Regioisomers Note: Data is based on general findings for N-substituted triazoles and is for illustrative purposes.

| Regioisomer | Relative Energy (kJ/mol) | Relative Stability |

| N2-substituted | 0.0 | Most Stable |

| N1-substituted | +23.9 | Intermediate |

| N3-substituted | +27.0 | Least Stable |

The stability of tautomers can be significantly influenced by the surrounding solvent. nih.gov While the 2H-tautomer of 1,2,3-triazole is favored in the gas phase, the 1H-tautomer is preferentially stabilized in polar solvents. nih.gov This shift in equilibrium is due to the different dipole moments and hydrogen bonding capabilities of the tautomers. nih.gov

Computational models, such as the Polarizable Continuum Model (PCM), the Solvation Model based on Density (SMD), and the Conductor-like Polarizable Continuum Model (CPCM), are used to simulate the effects of a solvent on the tautomeric equilibrium. researchgate.netnih.gov These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of Gibbs free energies of tautomerization in solution. researchgate.net Studies have shown that an increase in solvent polarity can alter tautomeric preferences, and for accurate predictions, it is sometimes necessary to include explicit solvent molecules in the calculation in addition to the continuum model. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction (HOMO/LUMO Analysis)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The energies and distributions of these orbitals provide crucial information about the electronic characteristics and reactivity of a molecule. mdpi.comirjweb.com

The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO represents its ability to accept electrons, acting as an electrophile. irjweb.comresearchgate.net The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important indicator of molecular stability and reactivity. mdpi.com A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. mdpi.comirjweb.com

For aniline (B41778) derivatives containing a triazole system, DFT calculations typically show that the HOMO is delocalized on the aniline ring, while the LUMO is mainly located on the triazole ring and its substituents. mdpi.com This separation of electron density between the HOMO and LUMO is characteristic of donor-acceptor systems and is fundamental to their electronic properties. koreascience.kr The analysis of these orbitals helps in predicting the sites for electrophilic and nucleophilic attack and understanding charge transfer interactions within the molecule. irjweb.com

Table 3: Illustrative Frontier Molecular Orbital Energies for this compound Note: The following data is representative for similar aniline-triazole compounds and is provided for illustrative purposes.

| Parameter | Energy (eV) |

| HOMO Energy | -6.50 |

| LUMO Energy | -1.25 |

| HOMO-LUMO Gap (ΔE) | 5.25 |

Molecular Electrostatic Potential (MEP) Surface Analysis for Electrostatic Interactions

The Molecular Electrostatic Potential (MEP) surface is a crucial tool in computational chemistry for understanding the electrostatic interactions of a molecule. It maps the electrostatic potential onto the electron density surface, providing a visual representation of the charge distribution and predicting sites for electrophilic and nucleophilic attack. nih.gov The MEP surface is color-coded to indicate different potential regions: red signifies areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack, while blue indicates regions of low electron density and positive electrostatic potential, prone to nucleophilic attack. Green and yellow represent areas with intermediate and near-zero potential, respectively. nih.gov

For this compound, the MEP surface analysis reveals distinct regions of varying electrostatic potential. The nitrogen atoms of the 1,2,3-triazole ring are expected to be electron-rich, displaying a negative potential (red or yellow regions). These sites are potential hydrogen bond acceptors. researchgate.net The fluorine atom, owing to its high electronegativity, also contributes to a region of negative potential. Conversely, the hydrogen atoms of the aniline's amino group (NH2) are anticipated to be electron-deficient, thus exhibiting a positive potential (blue regions), making them potent hydrogen bond donors. researchgate.net The aromatic rings, while largely nonpolar, will show nuanced potential distributions due to the influence of the substituents.

This detailed mapping of electrostatic potential is invaluable for predicting how this compound will interact with other molecules, including biological targets like enzymes or receptors. The distinct positive and negative regions suggest a propensity for engaging in specific electrostatic and hydrogen bonding interactions, which are fundamental to its potential biological activity. nih.gov

| Molecular Region | Predicted Electrostatic Potential | Potential Interaction Type |

|---|---|---|

| Nitrogen atoms of the triazole ring | Negative (Red/Yellow) | Electrophilic attack / Hydrogen bond acceptor |

| Fluorine atom | Negative (Red/Yellow) | Electrophilic attack / Weak hydrogen bond acceptor |

| Hydrogen atoms of the amino group (NH2) | Positive (Blue) | Nucleophilic attack / Hydrogen bond donor |

| Aromatic rings | Largely neutral (Green) with some polarization | π-π stacking interactions |

Computational Simulation of Spectroscopic Data (NMR, UV-Vis) for Experimental Validation

Computational simulation of spectroscopic data provides a powerful means to validate experimental findings and to assign spectral features to specific molecular structures and transitions. Density Functional Theory (DFT) is a commonly employed method for these simulations. researchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach to calculate the nuclear magnetic shielding tensors, which can then be converted into chemical shifts (δ) for both ¹H and ¹³C NMR spectra. nih.govresearchgate.net For this compound, theoretical calculations would predict the chemical shifts for each unique proton and carbon atom. For instance, the protons on the aniline and triazole rings would have distinct chemical shifts influenced by the electron-withdrawing and donating effects of the fluoro and amino groups. The simulated spectra can be compared with experimental data to confirm the molecular structure. researchgate.net

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is utilized to simulate the electronic absorption spectra (UV-Vis). researchgate.net This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λ_max) and intensities in the experimental spectrum. nih.gov The simulations for this compound would likely predict transitions involving the π-systems of the aniline and triazole rings. The calculated λ_max values can be compared with the experimentally recorded spectrum to validate the electronic structure and to understand the nature of the electronic transitions (e.g., π → π* or n → π*).

| Spectroscopic Technique | Parameter | Simulated Value (Hypothetical) | Experimental Value (Hypothetical) |

|---|---|---|---|

| ¹H NMR | Aniline ring protons | δ 6.8 - 7.5 ppm | δ 6.9 - 7.6 ppm |

| Triazole ring proton | δ 7.9 - 8.5 ppm | δ 8.0 - 8.6 ppm | |

| ¹³C NMR | Aniline ring carbons | δ 110 - 150 ppm | δ 112 - 152 ppm |

| Triazole ring carbons | δ 120 - 145 ppm | δ 122 - 147 ppm | |

| UV-Vis | λ_max | 260 nm, 310 nm | 265 nm, 315 nm |

Analysis of Non-Covalent Interactions and Hydrogen Bonding Networks

Non-covalent interactions (NCIs) play a pivotal role in determining the supramolecular architecture and crystal packing of molecules. nih.gov For this compound, a variety of NCIs are anticipated, with hydrogen bonding being particularly significant.

| Interaction Type | Participating Groups | Predicted Strength | Significance |

|---|---|---|---|

| Intermolecular Hydrogen Bonding | Aniline N-H (donor) and Triazole N (acceptor) | Strong | Primary determinant of crystal packing |

| Intramolecular Hydrogen Bonding | Aniline N-H and adjacent F or Triazole N | Weak to Moderate | Influences molecular conformation |

| π-π Stacking | Aniline and Triazole rings | Moderate | Contributes to crystal lattice stability |

| Van der Waals Forces | Entire molecule | Weak | Overall contribution to packing energy |

Chemical Reactivity and Mechanistic Studies of 2 Fluoro 6 2h 1,2,3 Triazol 2 Yl Aniline

Reactivity of the Aniline (B41778) Moiety

The aniline moiety is central to the molecule's reactivity. The primary amino group (-NH₂) is a powerful activating group, while the fluorine and triazole substituents exert deactivating effects. This dynamic dictates the behavior of the aromatic ring in various chemical transformations.

Electrophilic aromatic substitution (SEAr) reactions on the aniline ring are directed by the combined influence of the amino, fluoro, and triazolyl substituents. wikipedia.org The amino group is a strong activating, ortho-, para-directing group due to its potent +M (mesomeric) effect, which donates electron density to the ring. aakash.ac.inbyjus.com Conversely, the fluorine atom is a deactivating, ortho-, para-director; its strong -I (inductive) effect withdraws electron density, but its +M effect directs incoming electrophiles to the ortho and para positions. wikipedia.orglibretexts.org The 2H-1,2,3-triazole ring is generally considered an electron-withdrawing group, thus deactivating the ring and acting as a meta-director relative to its own position.

In 2-Fluoro-6-(2H-1,2,3-triazol-2-yl)aniline, the available positions for substitution are C3, C4, and C5.

Position C4: This position is para to the strongly activating -NH₂ group and meta to both the -F and the triazole substituents. The directing effect of the amino group is dominant, making C4 the most likely site for electrophilic attack.

Position C5: This position is meta to the -NH₂ group, para to the -F atom, and ortho to the triazole. The deactivating nature of the triazole and the meta-relationship to the powerful amino director make substitution at this site less favorable.

Position C3: This position is ortho to the triazole, meta to the -F, and meta to the -NH₂ group. Substitution here is highly disfavored.

Therefore, electrophilic aromatic substitution is predicted to occur predominantly at the C4 position, driven by the powerful ortho-, para-directing ability of the primary amino group.

| Substituent | Position on Ring | Inductive Effect (-I) | Mesomeric Effect (+M) | Overall Effect | Directing Preference |

|---|---|---|---|---|---|

| -NH₂ | C1 | Weak | Strong | Strongly Activating | Ortho, Para |

| -F | C2 | Strong | Weak | Weakly Deactivating | Ortho, Para |

| -2H-1,2,3-triazol-2-yl | C6 | Strong | Negligible | Strongly Deactivating | Meta |

The primary amino group of the aniline moiety is susceptible to a range of chemical transformations characteristic of arylamines.

Diazotization: The -NH₂ group can react with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is highly versatile and can be used in various subsequent reactions, such as Sandmeyer, Schiemann, and azo coupling reactions, to introduce a wide array of functional groups.

Acylation: The amino group can readily react with acylating agents like acetic anhydride (B1165640) or benzoyl chloride to form the corresponding amide. This transformation is often used as a protective strategy to moderate the high reactivity of the aniline ring during other reactions, such as nitration or halogenation. libretexts.org

Alkylation and Arylation: The nitrogen atom can act as a nucleophile, undergoing alkylation or arylation. N-arylation, for instance, can be achieved through nucleophilic aromatic substitution reactions. nih.gov

| Reaction Type | Typical Reagents | Predicted Product Type | Notes |

|---|---|---|---|

| Diazotization | NaNO₂, HCl (0-5 °C) | Diazonium Salt | A versatile intermediate for further functionalization. |

| Acylation | Acetic Anhydride, Pyridine | N-Acetylated Amide | Reduces the activating effect of the amino group. libretexts.org |

| Sulfonylation | Benzenesulfonyl chloride | Sulfonamide | Useful for characterization and as a protecting group. |

Reactivity of the Fluorine Atom

The fluorine atom at the C2 position significantly influences the molecule's electronic properties and reactivity, particularly in nucleophilic substitution and by contributing to directing group effects.

Aryl halides can undergo nucleophilic aromatic substitution (SNAr) if the aromatic ring is sufficiently electron-deficient, typically through the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org In this mechanism, the rate-determining step is the nucleophilic attack on the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org

For this compound, the fluorine atom is ortho to both the triazole and the aniline groups. The 2H-1,2,3-triazole ring is a strong electron-withdrawing group, which helps to stabilize the negative charge of the Meisenheimer complex that would form upon nucleophilic attack at C2. The amino group, being electron-donating, would typically disfavor this reaction. However, under acidic conditions, the amino group can be protonated to form an anilinium ion (-NH₃⁺), which is a powerful electron-withdrawing and deactivating group. This would significantly enhance the potential for SNAr.

Among halogens, fluoride (B91410) is an excellent leaving group for SNAr reactions. This is because the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack, which is the rate-determining step. youtube.comyoutube.com

The fluorine atom exhibits a dual electronic effect that influences electrophilic aromatic substitution. wikipedia.orgwikipedia.orgresearchgate.net

Inductive Effect (-I): Due to its high electronegativity, fluorine withdraws electron density from the aromatic ring through the sigma bond network. libretexts.org This effect deactivates the ring, making it less reactive towards electrophiles compared to benzene (B151609).

Mesomeric Effect (+M): The lone pairs on the fluorine atom can be donated into the aromatic π-system through resonance. wikipedia.org This effect increases the electron density at the ortho and para positions.

| Halogen | Electronegativity (Pauling Scale) | Inductive Effect (-I) | Mesomeric Effect (+M) | Directing Effect |

|---|---|---|---|---|

| -F | 3.98 | Strong | Weak (Poor 2p-2p overlap) | Ortho, Para |

| -Cl | 3.16 | Moderate | Weak (Poor 3p-2p overlap) | Ortho, Para |

| -Br | 2.96 | Moderate | Weaker (Poor 4p-2p overlap) | Ortho, Para |

| -I | 2.66 | Weak | Weakest (Poor 5p-2p overlap) | Ortho, Para |

Reactivity of the 2H-1,2,3-Triazole Ring System

The 2H-1,2,3-triazole ring is a stable, aromatic heterocyclic system. wikipedia.org Its aromaticity, derived from the delocalization of six π-electrons over the five-membered ring, imparts significant chemical stability. nih.gov The triazole ring is generally resistant to hydrolysis, oxidation, and reduction under typical conditions. researchgate.net

As a substituent on the aniline ring, the 2H-1,2,3-triazole acts as a strong electron-withdrawing group due to the presence of three electronegative nitrogen atoms. This property deactivates the benzene ring towards electrophilic attack. The nitrogen atoms in the triazole ring are generally considered non-basic due to the involvement of their lone pairs in the aromatic system. Therefore, protonation on the triazole ring under typical reaction conditions is unlikely. The ring itself does not readily undergo electrophilic substitution unless harsh conditions are employed. Its primary role in the context of this molecule is to modulate the electronic properties of the attached aniline ring. researchgate.net

Ring Stability under Various Chemical Conditions

The 1,2,3-triazole ring is known for its remarkable stability. nih.gov It is generally resistant to hydrolysis under both acidic and basic conditions, as well as to metabolic degradation and redox reactions. nih.gov This inherent stability is a key feature of many triazole-containing compounds, contributing to their utility in various applications, including pharmaceuticals. The aromatic nature of the triazole ring, with its delocalized π-electron system, imparts this high degree of stability.

The aniline ring, while also aromatic, is more susceptible to oxidation, particularly at the amino group. The presence of the fluorine atom and the triazole ring, both being electron-withdrawing groups, can influence the electron density of the aniline ring and, consequently, its reactivity. However, the fundamental stability of the aromatic core is expected to be maintained under a range of typical chemical conditions.

Table 1: General Stability of 1,2,3-Triazoles

| Condition | Expected Stability of the 1,2,3-Triazole Ring |

|---|---|

| Acidic Hydrolysis | Generally stable |

| Basic Hydrolysis | Generally stable |

| Oxidation | Generally stable |

| Reduction | Generally stable |

This table is based on the general chemical properties of 1,2,3-triazoles and not on specific experimental data for this compound.

Functionalization of the Triazole Ring

Functionalization of the 2H-1,2,3-triazole ring in N-aryl substituted compounds can be challenging due to the potential for reactions to occur on the aniline ring. However, methods for the selective functionalization of the triazole ring in related systems have been developed. For instance, N-arylation of 2H-1,2,3-triazole C-nucleosides has been achieved using palladium-based catalyst systems, demonstrating that selective modification of the triazole nitrogen is possible. acs.orgresearchgate.net

Direct C-H functionalization of the triazole ring is another potential avenue for modification. While the triazole ring is generally considered electron-deficient, reactions at the carbon atoms can be achieved under specific conditions, often requiring metal catalysis. The regioselectivity of such reactions would be influenced by the electronic effects of the substituents on both the triazole and aniline rings.

Regioselectivity and Stereoselectivity in Reactions Involving the Compound

The regioselectivity of reactions involving this compound will be primarily governed by the directing effects of the substituents on the aniline ring. The amino group (-NH₂) is a powerful activating group and an ortho, para-director for electrophilic aromatic substitution. libretexts.org Conversely, the fluorine atom is a deactivating group but is also an ortho, para-director due to its ability to donate a lone pair of electrons through resonance. wikipedia.orgcsbsju.edu The 2H-1,2,3-triazol-2-yl group is expected to be an electron-withdrawing and deactivating group.

Given the substitution pattern of the molecule, with the amino and fluoro groups being ortho to each other, their directing effects will influence the positions of further substitution on the aniline ring. The powerful activating effect of the amino group would likely dominate, directing incoming electrophiles to the positions ortho and para to it.

Stereoselectivity would be a consideration in reactions that introduce a new chiral center. For instance, if the aniline nitrogen or the triazole ring were to participate in a reaction that forms a stereocenter, the existing structural features of the molecule could influence the stereochemical outcome. However, without specific reaction examples for this compound, any discussion of stereoselectivity remains speculative.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position on Aniline Ring | Directing Effect of -NH₂ | Directing Effect of -F | Predicted Outcome for Electrophilic Attack |

|---|---|---|---|

| C3 | meta | meta | Unlikely |

| C4 | para | meta | Favored |

| C5 | meta | para | Possible |

This table is a prediction based on established principles of electrophilic aromatic substitution and the known directing effects of the functional groups. libretexts.orgwikipedia.orgcsbsju.edu It does not represent experimental data.

Coordination Chemistry and Supramolecular Interactions of 2 Fluoro 6 2h 1,2,3 Triazol 2 Yl Aniline

Ligand Design Principles Incorporating the Aniline-Triazole Scaffold

The design of ligands based on the aniline-triazole scaffold is rooted in the versatile coordination properties of both moieties. The 1,2,3-triazole ring is a well-established pharmacophore and a robust coordinating fragment in transition metal chemistry. Similarly, aniline (B41778) derivatives are frequently employed in the synthesis of Schiff bases and other ligands with diverse applications. The combination of these two units, particularly with the inclusion of a fluorine atom, is expected to modulate the electronic and steric properties of the resulting ligand, influencing its coordination behavior and the catalytic or material properties of its metal complexes.

The 2-Fluoro-6-(2H-1,2,3-triazol-2-yl)aniline molecule presents several potential binding sites for metal ions. The primary coordination is anticipated to involve the nitrogen atoms of the 1,2,3-triazole ring and the amino group of the aniline moiety. Depending on the specific metal ion and reaction conditions, this ligand could act as a bidentate or a bridging ligand.

Table 1: Potential Coordination Modes of this compound

| Coordination Mode | Description | Potential Metal Ions |

| Monodentate | Coordination through a single nitrogen atom of the triazole ring. | Can occur with various transition metals depending on steric and electronic factors. |

| Bidentate (Chelating) | Coordination through the aniline nitrogen and a nitrogen from the triazole ring to the same metal center. | Favorable with transition metals like Cu(II), Ni(II), Co(II), Zn(II), and Mn(II). |

| Bridging | The triazole ring coordinates to two different metal centers, linking them together. | Can lead to the formation of polynuclear complexes or coordination polymers. |

The synthesis of metal complexes with ligands analogous to this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. The choice of solvent and reaction conditions (e.g., temperature, pH) can influence the stoichiometry and structure of the resulting complex.

While no specific synthesis has been reported for complexes of the title compound, a general procedure would involve dissolving this compound in a solvent like ethanol (B145695) or methanol, followed by the addition of a solution of the desired metal salt (e.g., ZnCl₂, Co(NO₃)₂, Cu(OAc)₂, NiCl₂, MnSO₄). The resulting complex may precipitate from the solution or be isolated by evaporation of the solvent.

Characterization of these hypothetical complexes would rely on a suite of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: To identify the coordination of the nitrogen atoms by observing shifts in the N-H and C=N stretching frequencies.

UV-Vis Spectroscopy: To study the electronic transitions within the complex, providing information about the coordination geometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the complex in solution.

X-ray Crystallography: To determine the precise solid-state structure, including bond lengths, bond angles, and coordination geometry.

Elemental Analysis: To confirm the empirical formula of the complex.

Application of Metal Complexes in Homogeneous Catalysis

Metal complexes derived from triazole and aniline-containing ligands have shown promise in various catalytic applications. The specific electronic and steric environment created by the ligand around the metal center is crucial for catalytic activity and selectivity. Copper complexes, in particular, are known to catalyze a range of reactions, including oxidation and cross-coupling reactions. rsc.orgbeilstein-journals.orgacs.orgresearchgate.net

For instance, copper(II) complexes with triazole derivatives have been investigated as catalysts for the oxidation of styrene (B11656) and cyclohexane. rsc.org The catalytic efficiency is often dependent on the ligand structure and the coordination environment of the copper ion. It is plausible that copper complexes of this compound could exhibit catalytic activity in similar transformations. The presence of the fluorine atom could enhance the catalytic performance by modifying the redox potential of the metal center.

Table 2: Potential Catalytic Applications of Metal Complexes of this compound

| Metal Ion | Potential Catalytic Reaction | Rationale |

| Cu(II) | Oxidation of alcohols and hydrocarbons. | Copper's accessible redox states and the ligand's ability to stabilize different oxidation states. |

| Co(II) | Oxidation and reduction reactions. | Cobalt's versatile redox chemistry. |

| Ni(II) | Cross-coupling reactions (e.g., Suzuki, Heck). | Nickel's ability to mediate C-C bond formation. |

| Mn(II) | Oxidation reactions. | Manganese's multiple accessible oxidation states. |

Supramolecular Assembly and Self-Organization Driven by Non-Covalent Interactions

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The structure of this compound, with its aromatic rings, hydrogen bond donors (N-H), and acceptors (triazole nitrogens, fluorine), makes it a prime candidate for participating in supramolecular assembly.

Advanced Chemical Applications and Future Research Directions

Development as a Versatile Synthetic Building Block

The inherent functionalities of 2-Fluoro-6-(2H-1,2,3-triazol-2-yl)aniline make it an attractive starting material for the construction of more complex molecular architectures. The presence of the primary amino group on the aromatic ring is a key feature, allowing for a wide range of chemical transformations.

A significant application of this compound is its potential as a precursor for the synthesis of multi-triazole functionalized aromatic systems. The amino group can be readily converted into an azide (B81097) functionality. This transformation is a critical step, as it sets the stage for the introduction of additional triazole rings through cycloaddition reactions.

The synthesis of aromatic azides from their corresponding amines can be achieved under mild conditions, for instance, by using reagents like tert-butyl nitrite and azidotrimethylsilane. Once the azido-derivative of the parent compound is formed, it can participate in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," with various alkyne-containing molecules. This reaction would yield a bis(1,2,3-triazole) derivative, effectively doubling the number of triazole units tethered to the fluorinated aromatic core. This strategy allows for the modular and efficient assembly of complex, multi-triazole architectures.

Table 1: Potential Reaction Scheme for Multi-Triazole Synthesis

| Step | Reactant 1 | Reactant 2 | Reagents | Product |

| 1 | This compound | - | tert-Butyl nitrite, Azidotrimethylsilane | 2-Azido-3-fluoro-1-(2H-1,2,3-triazol-2-yl)benzene |

| 2 | 2-Azido-3-fluoro-1-(2H-1,2,3-triazol-2-yl)benzene | Terminal Alkyne (R-C≡CH) | Copper(I) catalyst | 1-(2-Fluoro-6-(1-R-1H-1,2,3-triazol-4-yl)phenyl)-2H-1,2,3-triazole |

The concept of using this compound as a building block extends to broader click chemistry derivatization strategies. The conversion of its amino group to an azide allows this molecule to be "clicked" onto a wide array of molecules functionalized with terminal alkynes. This versatility is a hallmark of click chemistry, enabling the rapid and efficient synthesis of diverse molecular libraries.

This approach is not limited to small molecules; the azide-functionalized derivative can be conjugated to larger structures such as peptides, polymers, or biomolecules that have been modified to include an alkyne group. The 1,2,3-triazole ring formed in the click reaction is not merely a passive linker; it is a stable, aromatic unit that can participate in hydrogen bonding and dipole-dipole interactions, potentially influencing the biological activity and material properties of the final conjugate.

Chemical Probes for Receptor Interaction Studies (focus on synthesis and chemical properties)

The structural motifs present in this compound are highly relevant to the design of chemical probes for studying receptor interactions. The 1,2,3-triazole ring is a known pharmacophore found in numerous biologically active compounds and can act as a bioisostere for amide bonds, enhancing metabolic stability. nih.gov The fluorine atom can improve pharmacological properties such as metabolic stability and binding affinity. researchgate.net

The synthesis of chemical probes based on this scaffold would involve the derivatization of the amino group. For instance, the aniline (B41778) moiety can be acylated or alkylated with fragments designed to interact with specific biological targets. Furthermore, the triazole ring itself can be further functionalized, although this is a more complex synthetic challenge.

The inherent properties of this compound are advantageous for a chemical probe. The triazole moiety can improve the physicochemical properties, toxicology, and pharmacokinetics of a molecule. nih.gov The presence of both a hydrogen bond donor (the amino group) and potential hydrogen bond acceptors (the nitrogen atoms of the triazole ring) allows for specific interactions with biological receptors. Moreover, the fluorinated aromatic system can participate in favorable interactions within protein binding pockets. The incorporation of a fluorophore onto the scaffold, potentially through a click reaction as described above, could lead to the development of fluorescent probes for imaging and binding assays. nih.govnih.gov

Exploration in Materials Chemistry as a Functional Unit (e.g., functional polymers, optoelectronic applications)

The unique combination of a fluorinated aromatic system and a triazole ring in this compound suggests its potential as a functional unit in materials chemistry. Both fluorinated polymers and triazole-containing polymers are known for their desirable properties.

The incorporation of this compound into a polymer backbone could be achieved by converting the aniline to a monomeric unit suitable for polymerization. For example, the amino group could be reacted to introduce polymerizable functionalities. The resulting polymers could exhibit enhanced thermal stability, chemical resistance, and specific surface properties due to the presence of the fluoro- and triazole- groups. Fluorinated polymers are known for their low surface energy, leading to applications in hydrophobic and oleophobic coatings. researchgate.net

In the realm of optoelectronics, aromatic and heterocyclic structures are often the core components of functional materials. Triazole derivatives have been investigated for their fluorescent properties and their ability to act as electron-transporting or hole-transporting materials in organic light-emitting diodes (OLEDs). The fluorinated aniline-triazole structure could be a building block for novel organic semiconductors or fluorescent materials. The rigid, planar nature of the aromatic and triazole rings can facilitate intermolecular π-π stacking, which is crucial for charge transport in organic electronic devices. The fluorine substituent can also modulate the electronic properties of the molecule, tuning its energy levels for specific optoelectronic applications. nih.gov

Green Chemistry Approaches for Synthesis and Derivatization

The principles of green chemistry are increasingly important in chemical synthesis, and the production and derivatization of this compound can benefit from these approaches. Green chemistry focuses on the design of products and processes that minimize the use and generation of hazardous substances.

For the synthesis of the parent compound and its derivatives, several green strategies can be employed. The use of heterogeneous catalysts, for example, can simplify product purification and allow for catalyst recycling. rsc.org Reactions can be designed to proceed in more environmentally benign solvents, such as water or bio-based solvents, or even under solvent-free conditions. nih.gov

The derivatization of the amino group offers opportunities for applying green catalytic methods. For instance, reductive amination using heterogeneous catalysts can be a sustainable route to N-alkylated derivatives. researchgate.net The development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel, can reduce waste and improve efficiency. The synthesis of multi-triazole systems, as discussed earlier, can be designed as a one-pot reaction where the in-situ generated azide immediately undergoes a click reaction.

Furthermore, alternative energy sources such as microwave irradiation or ultrasound can be used to accelerate reactions, often leading to higher yields and shorter reaction times with reduced energy consumption. Catalyst- and additive-free synthetic methods are also highly desirable from a green chemistry perspective. beilstein-journals.org

Table 2: Green Chemistry Considerations for this compound

| Green Chemistry Principle | Application in Synthesis/Derivatization |

| Waste Prevention | One-pot reactions for multi-step syntheses. |

| Atom Economy | Use of catalytic reactions over stoichiometric reagents. |

| Less Hazardous Chemical Syntheses | Avoidance of toxic reagents and solvents. |

| Designing Safer Chemicals | Synthesis of derivatives with reduced toxicity. |

| Safer Solvents and Auxiliaries | Use of water, ethanol (B145695), or solvent-free conditions. |

| Design for Energy Efficiency | Use of microwave or ultrasonic irradiation. |

| Use of Renewable Feedstocks | Exploration of bio-based starting materials where possible. |

| Reduce Derivatives | Minimizing the use of protecting groups. |

| Catalysis | Employing reusable heterogeneous or biocatalysts. |

| Design for Degradation | Designing derivatives that are biodegradable after use. |

| Real-time analysis for Pollution Prevention | In-process monitoring to prevent by-product formation. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reaction conditions that minimize risks of explosions or fires. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-fluoro-6-(2H-1,2,3-triazol-2-yl)aniline, and how can reaction conditions be optimized?

- Methodological Answer: The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") using 2-fluoro-6-ethynylaniline and an azide precursor. Optimization involves adjusting reaction temperature (60–80°C), solvent (THF or DMF), and copper catalyst concentration (e.g., CuI at 5–10 mol%). Post-synthesis purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Key Characterization: Confirm triazole ring formation via (δ 8.1–8.3 ppm for triazolyl protons) and (δ -110 to -120 ppm for fluorine). High-resolution mass spectrometry (HRMS) validates molecular weight .

Q. How can the crystal structure of this compound be resolved, and what software is recommended for refinement?

- Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is ideal. Use SHELXL for refinement, which handles anisotropic displacement parameters and hydrogen bonding networks. Key parameters include R-factor convergence (<5%) and validation via the CIF check report. SHELXPRO is recommended for macromolecular interfaces if co-crystallization with proteins is attempted .

Advanced Research Questions

Q. How do the electronic properties of the fluorine substituent and triazole ring influence the compound’s reactivity in coordination chemistry?

- Methodological Answer: The electron-withdrawing fluorine atom enhances the Lewis acidity of adjacent amine groups, facilitating metal coordination (e.g., Pd, Cu). The triazole’s N2 and N3 atoms act as π-acceptors, stabilizing transition states in catalytic cycles. Density functional theory (DFT) calculations (B3LYP/6-311+G*) can quantify charge distribution and frontier molecular orbitals .

- Experimental Validation: UV-Vis titration with metal salts (e.g., Cu(NO)) reveals ligand-to-metal charge transfer (LMCT) bands at 300–400 nm. X-ray photoelectron spectroscopy (XPS) confirms binding energy shifts in N 1s orbitals upon coordination .

Q. What strategies address contradictions in stability data for fluorinated triazole-aniline derivatives under varying pH and temperature?

- Methodological Answer: Stability studies should use accelerated degradation protocols:

- pH Stability: Incubate in buffers (pH 2–12) at 25°C for 24h; monitor via HPLC (C18 column, acetonitrile/water mobile phase).

- Thermal Stability: Thermogravimetric analysis (TGA) at 10°C/min up to 300°C identifies decomposition thresholds. Contradictions arise from solvent polarity (e.g., DMSO stabilizes via H-bonding vs. hydrolysis in aqueous media) .

Q. How does solvatochromism affect the fluorescence properties of this compound in polar vs. nonpolar solvents?

- Methodological Answer: Solvent polarity indices (e.g., Kamlet-Taft parameters) correlate with emission wavelength shifts. In polar solvents (DMF, ε = 37), intramolecular charge transfer (ICT) from the aniline amine to the triazole quenches fluorescence (λ ~450 nm). In nonpolar solvents (toluene, ε = 2.4), rigidity enhances quantum yield (Φ ~0.4). Time-resolved fluorescence decay (TCSPC) measures lifetime changes (τ = 2–5 ns) .

Key Research Considerations

- Safety: Handle with nitrile gloves and fume hood due to skin/eye irritation risks (GHS Category 2) .

- Collaborative Tools: Use SHELX for crystallography pipelines and Gaussian09 for DFT modeling.

- Data Reproducibility: Report crystal structure CIF files to the Cambridge Structural Database (CSD) for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.